molecular formula C9H11NO2S B12413332 S-Phenyl-DL-cysteine-3,3-d2

S-Phenyl-DL-cysteine-3,3-d2

Cat. No.: B12413332
M. Wt: 199.27 g/mol
InChI Key: XYUBQWNJDIAEES-NCYHJHSESA-N
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Description

S-Phenyl-DL-cysteine-3,3-d2: is a deuterium-labeled derivative of S-Phenyl-DL-cysteine. This compound is a stable isotope-labeled amino acid, where the hydrogen atoms at the 3,3 positions are replaced with deuterium. It is primarily used in scientific research for tracing and quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-DL-cysteine-3,3-d2 involves the incorporation of deuterium into the S-Phenyl-DL-cysteine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: S-Phenyl-DL-cysteine-3,3-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-Phenyl-DL-cysteine-3,3-d2 is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and tracking of the compound during experiments .

Biology: In biological research, this compound is used to study protein synthesis and metabolism. The deuterium labeling helps in tracking the incorporation of the amino acid into proteins and other biomolecules .

Medicine: this compound is used in drug development to study the pharmacokinetics and metabolism of potential drug candidates. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compounds .

Industry: In industrial applications, this compound is used in the synthesis of deuterium-labeled drugs and other compounds. Its stable isotope labeling is valuable for quality control and regulatory compliance .

Mechanism of Action

The mechanism of action of S-Phenyl-DL-cysteine-3,3-d2 involves its incorporation into proteins and other biomolecules. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems. The molecular targets and pathways involved include protein synthesis and metabolism .

Comparison with Similar Compounds

Uniqueness: S-Phenyl-DL-cysteine-3,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it valuable for tracing and quantitation .

Biological Activity

S-Phenyl-DL-cysteine-3,3-d2 is a deuterated derivative of S-phenylcysteine, an amino acid known for its unique structural properties and biological activities. This compound has garnered attention in biochemical and pharmacological studies due to its ability to participate in redox reactions and its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Structural Characteristics

This compound features a phenyl group attached to the sulfur atom of cysteine, with deuteration at the 3,3 positions providing unique isotopic labeling. This isotopic labeling is particularly useful for tracking metabolic pathways in vivo, aiding in the understanding of cellular processes and drug metabolism .

Biological Activities

1. Antioxidant Properties
this compound exhibits significant antioxidant properties due to its thiol group, which allows it to modulate redox states within cells. This property positions it as a candidate for therapeutic applications targeting oxidative stress-related diseases .

2. Interaction with Proteins
Research indicates that this compound interacts with proteins involved in redox regulation. These interactions can influence the activity and stability of these proteins, potentially affecting various cellular functions .

3. Enzyme Binding Affinity
Studies have explored the binding affinity of this compound with enzymes critical for metabolic processes. Understanding these interactions is essential for elucidating its mechanism of action in therapeutic contexts .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it to other cysteine derivatives:

Compound NameStructural FeaturesUnique Aspects
S-PhenylcysteinePhenyl group attached to cysteineNon-deuterated; commonly used as a standard
N-Acetyl-S-phenylcysteineAcetylated form of S-phenylcysteineEnhanced solubility; used in drug formulations
DL-CysteineBasic structure without phenyl groupLacks aromatic properties; more reactive thiol
S-MethylcysteineMethyl group instead of phenylDifferent sterics; used in different biochemical assays

This table illustrates how this compound stands out due to its specific isotopic labeling and structural modifications that influence its reactivity and applications .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The results indicated that this compound significantly reduced markers of oxidative damage compared to control groups, suggesting its potential as a therapeutic agent in conditions characterized by oxidative stress .

Case Study 2: Drug Metabolism

Another research project utilized this compound as an isotopic tracer to study drug metabolism pathways in vivo. The findings revealed that the compound could effectively track metabolic alterations induced by various drugs, providing insights into pharmacokinetics and drug interactions .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2

InChI Key

XYUBQWNJDIAEES-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N

Origin of Product

United States

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